2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction. The ethoxyphenyl and hydroxyphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiazolidine ring and the various substituents. The ethoxyphenyl and hydroxyphenyl groups could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The thiazolidine ring could be opened under acidic or basic conditions. The sulfanylidene group could potentially act as a nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the potential for intramolecular hydrogen bonding could all influence its properties .Scientific Research Applications
Antimicrobial Properties
A range of thiazolidin-4-one derivatives, similar to the compound , have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising in vitro antibacterial activity against various bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, and antifungal activity against fungi like Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
Compounds structurally related to 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide have been evaluated for their antitumor properties. They exhibited moderate activity against various human cancer cell lines, particularly effective against CCRF-CEM leukemia cell lines (Horishny & Matiychuk, 2021).
Antioxidant Properties
Research on thiazolidine derivatives, similar to this compound, has indicated that they can possess significant antioxidant properties. Some of these compounds have been compared favorably against ascorbic acid in their antioxidant capacity (Čačić et al., 2010).
Chemical Structure Analysis
Studies have also focused on elucidating the crystal structures of related thiazolidin derivatives. Understanding these structures is crucial for pharmaceutical applications and further drug development (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Future Directions
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-2-26-16-9-3-13(4-10-16)11-17-19(25)22(20(27)28-17)12-18(24)21-14-5-7-15(23)8-6-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWWWCGKTDJYBL-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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